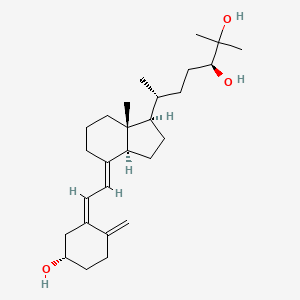

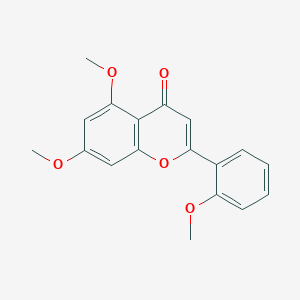

![molecular formula C6H4ClN3O B1609395 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol CAS No. 54221-73-7](/img/structure/B1609395.png)

4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol

Overview

Description

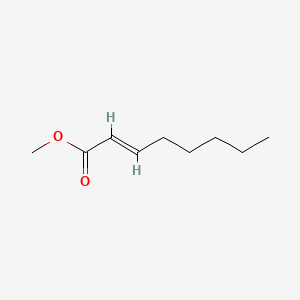

“4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol” is a chemical compound with the CAS Number: 54221-73-7 . It has a molecular weight of 169.57 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of imidazopyridine derivatives, which includes “this compound”, often involves the formation of an imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H4ClN3O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H, (H2,9,10,11) .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 341-342 degrees Celsius .Scientific Research Applications

O-Phosphitilation in Nucleoside Synthesis

4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol has applications in the synthesis of nucleosides. Gryaznov and Letsinger (1992) discussed its use in the selective O-phosphitilation of nucleoside phosphoramidite reagents. This method is significant for the synthesis of oligonucleotide analogues, especially those containing sensitive substituents (Gryaznov & Letsinger, 1992).

Catalyzed Amidation for Synthesizing Imidazo[4,5-c]pyridines

Wilson et al. (2014) utilized this compound in the synthesis of imidazo[4,5-c]pyridines through a palladium-catalyzed amidation/cyclization strategy. They developed methods for the selective chlorination of these compounds at specific positions, highlighting its versatility in organic synthesis (Wilson et al., 2014).

ADA Inhibitory Activity

Cristalli et al. (1994) explored the synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, where this compound played a crucial role. This research is significant for understanding ADA inhibitory activity (Cristalli et al., 1994).

Corrosion Inhibition

Saady et al. (2021) evaluated the inhibition performance of imidazo[4,5-b]pyridine derivatives, including variations of this compound, in preventing mild steel corrosion. This research provides insights into its potential application in materials science and engineering (Saady et al., 2021).

Synthesis of Biologically Active Agents

Qiao et al. (2006) noted that derivatives of imidazo[1,2-a]pyridine, similar to this compound, are important intermediates in the synthesis of biologically active agents, including CDK inhibitors and anticonvulsant agents (Qiao et al., 2006).

Versatile Architecture for N-heterocyclic Carbenes

Alcarazo et al. (2005) described the imidazo[1,5-a]pyridine skeleton, related to this compound, as a versatile platform for the generation of stable N-heterocyclic carbenes. This has applications in the field of organometallic chemistry (Alcarazo et al., 2005).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Imidazo[4,5-c]pyridine derivatives are known to interact with various cellular targets, including gaba a receptors , CDK2 , and possibly others. These targets play crucial roles in numerous disease conditions .

Mode of Action

Imidazo[4,5-c]pyridine derivatives are known to modulate the activity of their targets, leading to changes in cellular function . For instance, some derivatives have been found to act as positive allosteric modulators of GABA A receptors .

Biochemical Pathways

Imidazo[4,5-c]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cells . They have been found to affect the pathways of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . .

Result of Action

Imidazo[4,5-c]pyridine derivatives are known to have a wide range of applications in medicinal chemistry, suggesting they may have diverse effects at the molecular and cellular level .

Properties

IUPAC Name |

4-chloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLECYJVFQWNFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419971 | |

| Record name | 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54221-73-7 | |

| Record name | 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

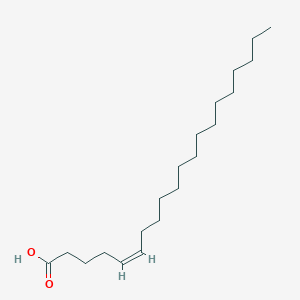

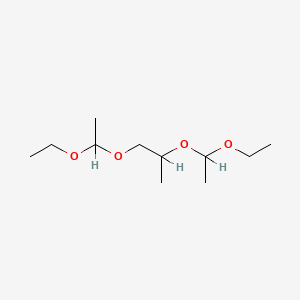

![6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1609316.png)

![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1609330.png)